Disperse Blue 7: A Technical Guide to its Chemical Properties and Toxicological Profile
Disperse Blue 7: A Technical Guide to its Chemical Properties and Toxicological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Blue 7 is a synthetic anthraquinone (B42736) dye characterized by its vibrant blue-green hue. It sees widespread use in the textile industry for dyeing synthetic fibers such as polyester, and is also utilized in plastics and semi-permanent hair coloring formulations.[1][2] Despite its utility, concerns regarding its toxicological profile, particularly its potential genotoxicity, have been raised, leading to regulatory scrutiny.[1][3] This technical guide provides a comprehensive overview of the chemical structure, properties, and known toxicological data for Disperse Blue 7, intended to inform researchers, scientists, and professionals in drug development and chemical safety assessment.
Chemical Structure and Identification
Disperse Blue 7 is chemically known as 1,4-dihydroxy-5,8-bis(2-hydroxyethylamino)anthracene-9,10-dione.[4] Its structure is based on the anthraquinone core, a three-ring aromatic system. The key structural features include two hydroxyl (-OH) groups and two hydroxyethylamino (-NHCH₂CH₂OH) substituents.
Image of the chemical structure of Disperse Blue 7
Physicochemical Properties
Disperse Blue 7 is a fine black powder that is soluble in acetone, ethanol, and carbon tetrachloride, and slightly soluble in benzene (B151609) and linseed oil.[5][6] Its solubility in water is reported to be between 50 to 100 mg/mL at 21°C (70°F).[6] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 1,4-dihydroxy-5,8-bis(2-hydroxyethylamino)anthracene-9,10-dione | [4] |
| CAS Number | 3179-90-6 | [5] |
| C.I. Number | 62500 | [5] |
| Molecular Formula | C₁₈H₁₈N₂O₆ | [5] |
| Molecular Weight | 358.35 g/mol | [4][5][] |
| Appearance | Fine black powder | [6][] |
| Melting Point | 215-220 °C | [][8] |
| Boiling Point | 757.4 °C at 760 mmHg | [] |
| Water Solubility | 50-100 mg/mL at 21°C (70°F) | [6] |
| Solubility in other solvents | Soluble in acetone, ethanol, carbon tetrachloride; slightly soluble in benzene and linseed oil. | [5] |
Synthesis and Applications
Manufacturing Process
The synthesis of Disperse Blue 7 typically involves the condensation of 1,4,5,8-tetrahydroxyanthracene-9,10-dione with 2-aminoethanol. This reaction is followed by an oxidation step to yield the final dye product.[5]
Industrial and Commercial Uses
The primary application of Disperse Blue 7 is as a disperse dye for synthetic fabrics, particularly polyester.[2] Its ability to impart a vibrant and fast color makes it a popular choice in the textile industry. It is also used in the coloration of plastics.[9] In the cosmetics industry, Disperse Blue 7 is used as a colorant in semi-permanent hair dyes.[1] However, its use in cosmetic products is prohibited in the European Union.[1][8]
Toxicological Profile
The safety of Disperse Blue 7 has been a subject of evaluation, with a focus on its potential for genotoxicity and sensitization.
Genotoxicity
Bacterial Reverse Mutation Assay (Ames Test)
Studies have shown that Disperse Blue 7 exhibits mutagenic activity in the bacterial reverse mutation assay, commonly known as the Ames test. While most assays were negative in the absence of metabolic activation, the addition of a mammalian metabolic activation system (S9 mix) resulted in consistently positive results in Salmonella typhimurium strains TA98, TA1537, and TA1538.[3] This suggests that metabolites of Disperse Blue 7, rather than the parent compound, are responsible for its mutagenic effects in these bacterial systems.
Mammalian Cell Gene Mutation Assay (Mouse Lymphoma Assay)
Further evidence of the genotoxic potential of Disperse Blue 7 comes from the mouse lymphoma assay (MLA). Studies using L5178Y mouse lymphoma cells have demonstrated that Disperse Blue 7 is genotoxic, confirming its mutagenic activity in a mammalian cell system.[1][10]
Other Genotoxicity Studies
In contrast to the findings from the Ames test and MLA, assays for chromosomal damage have been reported as negative.[1][3] Additionally, in vivo tests for dominant lethal mutations in animals have not shown evidence of mutagenicity.[3]
Sensitization
A mouse lymph node assay, a method used to predict the sensitization potential of a substance, was negative for Disperse Blue 7.[1][3] However, there have been case reports of positive patch tests in individuals with suspected textile dermatitis, and anthraquinone dyes, in general, are considered frequent causes of clothing-related contact dermatitis.[1][3]
Regulatory Status
The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that the available data are insufficient to support the safety of Disperse Blue 7 as an ingredient in hair dye formulations.[3][6] Its use in cosmetic products is banned in the European Union.[1][8]
Experimental Protocols
Bacterial Reverse Mutation Assay (Ames Test) - General Protocol
The following is a generalized protocol for the bacterial reverse mutation assay (Ames test) based on the OECD 471 guideline, which is a standard method for assessing the mutagenic potential of chemicals.
Objective: To evaluate the potential of Disperse Blue 7 to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium and a tryptophan-requiring strain of Escherichia coli.
Materials:
-
Test Substance: Disperse Blue 7
-
Bacterial Strains: S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and E. coli strain (e.g., WP2 uvrA).
-
Metabolic Activation System: S9 fraction from the liver of rats pre-treated with a metabolic inducer (e.g., Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone), supplemented with a cofactor-containing solution (S9 mix).
-
Media: Minimal glucose agar (B569324) plates (Vogel-Bonner Medium E with 2% glucose), top agar (containing a trace amount of histidine and biotin (B1667282) for Salmonella strains, or tryptophan for the E. coli strain).
-
Positive Controls:
-
Without S9 activation: Sodium azide (B81097) (for TA100, TA1535), 2-nitrofluorene (B1194847) (for TA98), 9-aminoacridine (B1665356) (for TA1537).
-
With S9 activation: 2-aminoanthracene (B165279) (for all strains).
-
-
Negative/Solvent Control: The solvent used to dissolve Disperse Blue 7 (e.g., DMSO).
Procedure (Plate Incorporation Method):
-
Preparation: Prepare serial dilutions of Disperse Blue 7 in a suitable solvent.
-
Exposure: To 2 mL of molten top agar at 45°C, add:
-
0.1 mL of an overnight culture of the bacterial tester strain.
-
0.1 mL of the test substance solution or control.
-
0.5 mL of S9 mix (for assays with metabolic activation) or buffer (for assays without metabolic activation).
-
-
Plating: Immediately vortex the mixture and pour it onto the surface of a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate.
Data Analysis: A positive result is indicated by a concentration-related increase in the number of revertant colonies and/or a reproducible increase of at least a certain factor (e.g., 2-fold) over the solvent control at one or more concentrations.
Mouse Lymphoma Assay (MLA) - General Protocol
The following is a generalized protocol for the in vitro mouse lymphoma assay, a standard method for detecting gene mutations in mammalian cells.
Objective: To assess the potential of Disperse Blue 7 to induce forward mutations at the thymidine (B127349) kinase (Tk) locus in L5178Y mouse lymphoma cells.
Materials:
-
Test Substance: Disperse Blue 7
-
Cell Line: L5178Y/Tk+/- mouse lymphoma cells.
-
Metabolic Activation System: S9 mix, as described for the Ames test.
-
Media: Culture medium (e.g., RPMI 1640) with supplements, selective medium containing trifluorothymidine (TFT).
-
Positive Controls:
-
Without S9 activation: Methyl methanesulfonate (B1217627) (MMS).
-
With S9 activation: Cyclophosphamide (CP).
-
-
Negative/Solvent Control: The solvent used to dissolve Disperse Blue 7.
Procedure:
-
Treatment: Expose exponentially growing mouse lymphoma cells to various concentrations of Disperse Blue 7, with and without S9 mix, for a short period (e.g., 4 hours).
-
Expression: After treatment, wash the cells and culture them in a non-selective medium for a period (e.g., 48 hours) to allow for the expression of any induced mutations.
-
Selection: Plate the cells in a semi-solid agar or in microtiter plates containing the selective agent, trifluorothymidine (TFT). Also, plate cells in non-selective medium to determine the cloning efficiency (viability).
-
Incubation: Incubate the plates/microtiter plates for 10-12 days to allow for colony formation.
-
Scoring: Count the number of colonies in both selective and non-selective media. The colonies in the selective medium represent Tk-deficient mutants.
Data Analysis: The mutation frequency is calculated as the number of mutant colonies per million viable cells. A positive result is indicated by a concentration-dependent increase in the mutation frequency that exceeds a predefined threshold over the solvent control.
Potential Signaling Pathway
While specific signaling pathways directly modulated by Disperse Blue 7 have not been extensively elucidated, research on other anthraquinone compounds suggests a potential mechanism of action involving the generation of reactive oxygen species (ROS) and the subsequent activation of stress-related signaling pathways, such as the c-Jun N-terminal kinase (JNK) pathway. The generation of ROS can lead to oxidative DNA damage, which may contribute to the observed genotoxicity of Disperse Blue 7.
Conclusion
Disperse Blue 7 is an effective anthraquinone dye with significant applications in the textile and cosmetics industries. However, its toxicological profile, particularly its demonstrated genotoxicity in both bacterial and mammalian cell systems following metabolic activation, raises safety concerns. The lack of comprehensive chronic toxicity data and the potential for skin sensitization further complicate its safety assessment. The data presented in this technical guide underscore the importance of careful risk assessment and the need for further research to fully understand the mechanisms of its toxicity and to identify safer alternatives. For professionals in drug development and chemical safety, the case of Disperse Blue 7 serves as a reminder of the potential for seemingly inert industrial chemicals to possess significant biological activity.
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. Disperse blue dye - Wikipedia [en.wikipedia.org]
- 3. Final report on the safety assessment of disperse Blue 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Disperse Blue 7 | CAS 3179-90-6 | LGC Standards [lgcstandards.com]
- 5. worlddyevariety.com [worlddyevariety.com]
- 6. Disperse Blue 7 | C18H18N2O6 | CID 18514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Disperse Blue 7 – Wikipedia [de.wikipedia.org]
- 9. nbinno.com [nbinno.com]
- 10. Analysis of the genotoxicity of anthraquinone dyes in the mouse lymphoma assay - PubMed [pubmed.ncbi.nlm.nih.gov]
